BenchChemオンラインストアへようこそ!

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

lipophilicity drug-likeness physicochemical profiling

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS 1415812-58-6) is a Boc-protected piperidine building block featuring a pyrazine core substituted with chlorine at the 6-position. The molecule (C₁₄H₂₀ClN₃O₂, MW 297.78 g/mol) carries a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 55.3 Ų, and zero hydrogen-bond donors — a physicochemical profile consistent with moderate lipophilicity and permeability potential.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78
CAS No. 1415812-58-6
Cat. No. B2355979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
CAS1415812-58-6
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3
InChIKeyHWAUKXAIGCXMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate (CAS 1415812-58-6): Structural Baseline and Comparator Context for Procurement Decisions


Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS 1415812-58-6) is a Boc-protected piperidine building block featuring a pyrazine core substituted with chlorine at the 6-position . The molecule (C₁₄H₂₀ClN₃O₂, MW 297.78 g/mol) carries a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 55.3 Ų, and zero hydrogen-bond donors — a physicochemical profile consistent with moderate lipophilicity and permeability potential [1]. It is commercially available as a research intermediate from multiple suppliers at purities typically ranging from 95% to 98% . The compound serves as a versatile synthetic handle in medicinal chemistry programs, particularly in kinase inhibitor development, where the 6-chloropyrazine moiety provides a site for cross-coupling chemistry while the Boc-piperidine group offers orthogonal N-protection [2].

Why In-Class Analogs Cannot Substitute for Tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate in Synthetic Workflows


In piperidine-pyrazine building block procurement, generic substitution is structurally precluded by three interdependent features of this compound: the 6-chloro substitution pattern on the pyrazine ring, the Boc-protected piperidine at the pyrazine 2-position via a direct C–C bond, and the absence of additional functionalization at the piperidine nitrogen or pyrazine positions [1]. Replacing this intermediate with the des-chloro analog (tert-butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate, CAS 921613-02-7) eliminates the critical C–Cl bond required for downstream Suzuki, Buchwald-Hartwig, or SNAr derivatization . The bromo analog offers different oxidative addition kinetics that may reduce selectivity in sequential functionalization strategies . The regioisomeric 3-chloropyrazine variant (CAS 1349184-43-5) places the chlorine at a position with distinct electronic character, altering both reactivity and, if the final compound is biologically active, target binding geometry [2].

Quantitative Differentiation Evidence: Tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate Versus Closest Analogs


Lipophilicity Modulation: LogP Shift of –0.33 Units Versus the Des-Chloro Analog Confers Detectably Different Physicochemical Properties

The 6-chloro substituent on the pyrazine ring reduces computed lipophilicity relative to the unsubstituted pyrazine analog. The target compound exhibits an XLogP3 of 2.2, compared with LogP of 2.529 for the des-chloro analog tert-butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate (CAS 921613-02-7), representing a ΔLogP of approximately –0.33 units [1]. This difference, while modest, places the two compounds on opposite sides of the frequently cited Lipinski optimal LogP ceiling and can influence compound-specific solubility, protein binding, and membrane partitioning behavior in assay systems.

lipophilicity drug-likeness physicochemical profiling

Molecular Weight Advantage for Synthetic Intermediate Applications: +34.44 Da Versus the Des-Chloro Analog Reflects the Mass Contribution of the Chlorine Reactive Handle

The target compound has a molecular weight of 297.78 g/mol, which is 34.44 Da greater than the des-chloro analog (263.34 g/mol, CAS 921613-02-7) and 53.51 Da lighter than the deuterated bromo analog (351.29 g/mol, CAS 2697155-32-9) [1]. This mass difference corresponds directly to the chlorine atom (³⁵Cl isotopic mass ~34.97 Da) that serves as the essential reactive handle for downstream cross-coupling chemistries. The absence of this chlorine in the des-chloro analog eliminates the core synthetic utility of the building block.

molecular weight synthetic handle intermediate procurement

Chlorine as a Chemoselective Reactive Handle: Class-Level Inference from Halopyrazine Cross-Coupling Reactivity Hierarchies

The 6-chloropyrazine moiety occupies a strategic position in the halopyrazine reactivity hierarchy: less reactive toward oxidative addition than the corresponding bromide (favored for Suzuki-Miyaura and Buchwald-Hartwig couplings), yet sufficiently activated by the electron-deficient pyrazine ring to participate efficiently in Pd-catalyzed transformations [1]. In contrast, the bromo analog (tert-butyl 4-(6-bromopyrazin-2-yl)piperidine-1-carboxylate) would undergo faster oxidative addition, potentially complicating sequential derivatization strategies where chemoselectivity between two halogen positions is required . The des-chloro analog (CAS 921613-02-7) lacks any halogen handle, precluding these transformations entirely. This reactivity ordering — Br > Cl >> H — is well-established for pyrazine systems but is a class-level inference for this specific compound in the absence of directly reported comparative kinetic data.

chemoselectivity cross-coupling halopyrazine reactivity

Orthogonal Protection Strategy: Boc-Piperidine Plus 6-Chloropyrazine Enables Sequential Deprotection/Functionalization Unavailable with Non-Boc or Piperazine Analogs

The Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen provides acid-labile N-protection that is orthogonal to the chloro substituent on the pyrazine ring. Deprotection with TFA or HCl in dioxane liberates the free piperidine NH without affecting the C–Cl bond, enabling sequential functionalization . This contrasts with the piperazine analog 1-N-Boc-4-(6-chloropyrazin-2-yl)piperazine, which contains two nitrogen atoms that may complicate selectivity during deprotection, and with non-Boc-protected analogs that lack the ability to mask the piperidine nitrogen during reactions at the pyrazine ring . The compound's computed pKa of –1.10 ± 0.10 (predicted) for the conjugate acid of the pyrazine nitrogen further supports the stability of the chloro substituent under typical Boc deprotection conditions .

orthogonal protection Boc deprotection synthetic strategy

Commercially Available Purity Tiering: 98% (Leyan) Versus 95% (AstaTech/Fisher) Provides a Measurable Quality Baseline for Procurement Specifications

The target compound is commercially available at two distinct purity grades from different suppliers: 98% purity from Leyan (Product No. 1539286) and 95% purity from AstaTech via Fisher Scientific/eMolecules (Cat. No. F52384) . This represents a 3-percentage-point differential in specified purity, which is meaningful for applications where impurity profiles can affect downstream reaction yields or biological assay reproducibility. The compound is also listed in the Sigma-Aldrich AldrichCPR collection (PH017899), a curated set of unique chemicals for early discovery research, further distinguishing its commercial profile from more generic building blocks . Storage recommendations are consistent across suppliers: sealed in dry conditions at 2–8 °C .

purity specification commercial availability quality control

Regiochemical Precision: 2,6-Disubstituted Pyrazine Topology Versus 2,3-Regioisomer Dictates Distinct Downstream Molecular Geometry

The target compound features a 2,6-disubstitution pattern on the pyrazine ring (piperidine at position 2 via the C-4 of piperidine, chlorine at position 6), which results in a linear, para-like geometry across the pyrazine core. The regioisomeric analog tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS 1349184-43-5) positions the chlorine and piperidine substituents in an ortho relationship on the pyrazine ring, creating a markedly different spatial arrangement and electronic environment for both substituents [1][2]. This topological distinction is critical: the 2,6-pattern projects the piperidine and chlorine in opposite directions, while the 2,3-pattern orients them adjacent to each other, which would produce fundamentally different exit vectors in any final target molecule derived from these intermediates.

regiochemistry pyrazine substitution structural isomerism

Validated Application Scenarios for Tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate in Scientific Procurement


Kinase Inhibitor Lead Optimization: Late-Stage Diversification via Sequential Pd-Catalyzed Cross-Coupling at the 6-Chloro Position

In kinase inhibitor medicinal chemistry programs targeting SYK, JAK, or FLT3, this compound serves as a key intermediate for introducing structural diversity at a late stage. The 6-chloropyrazine moiety can undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or Buchwald-Hartwig amination to install amine substituents, while the Boc-piperidine remains protected [1]. Subsequent Boc deprotection with TFA/DCM liberates the piperidine NH for further derivatization. This sequential strategy is enabled by the orthogonal Boc/Cl protection design and the moderate reactivity of the C–Cl bond, which provides better chemoselectivity than a corresponding bromo analog when other halogen-sensitive functionality is present in the molecule.

Scaffold-Hopping and Bioisostere Exploration: Pyrazine Core as a Pyridine/Pyrimidine Replacement in CNS-Penetrant Candidates

The pyrazine ring system, with its two nitrogen atoms, serves as an electron-deficient bioisostere for pyridine or pyrimidine cores in CNS drug discovery programs. The 2,6-disubstitution pattern of this compound provides a linear scaffold geometry that matches the exit vectors of para-substituted phenyl or pyridyl rings [2]. The computed XLogP3 of 2.2 and TPSA of 55.3 Ų place this intermediate within favorable CNS drug-like property space, making it suitable for programs targeting CNS kinases or neurotransmitter receptors where permeability and low P-gp efflux liability are desired.

Fragment-Based Drug Discovery (FBDD): Privileged Fragment with a Single Reactive Handle for Fragment Growing

As a fragment-sized molecule (MW < 300 Da, heavy atom count 20), this compound is suitable for fragment-based screening and subsequent fragment-growing campaigns [3]. The single chlorine atom provides one unambiguous vector for fragment elaboration via cross-coupling, while the Boc-piperidine offers a second, independently addressable vector after deprotection. This dual-vector topology is advantageous for fragment-to-lead optimization, as it allows systematic exploration of chemical space in two directions from the central pyrazine core without the synthetic ambiguity that a dihalogenated analog would introduce.

Chemical Biology Tool Compound Synthesis: PROTAC Linker Attachment and Bifunctional Molecule Construction

In targeted protein degradation (PROTAC) and other bifunctional molecule programs, this intermediate provides a rigid pyrazine-piperidine scaffold onto which a target-protein ligand and an E3 ligase ligand can be sequentially appended [4]. The Boc group can be removed to attach one ligand or linker moiety to the piperidine nitrogen, while the chloro substituent can be functionalized via cross-coupling to attach a second moiety. The 2,6-linear geometry ensures that the two exit vectors project in opposite directions, minimizing steric clash between the two appended ligands — a key design consideration for PROTAC linker geometry.

Quote Request

Request a Quote for Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.